
Shmt-IN-1
Vue d'ensemble
Description
Shmt-IN-1 is a useful research compound. Its molecular formula is C18H16Cl2N4O and its molecular weight is 375.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Shmt-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Shmt-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Role in One-Carbon and Glutathione Metabolism
Research conducted by Nijhout et al. (2009) explored the effects of vitamin B-6 deficiency on 1-carbon and glutathione (GSH) metabolism. The study revealed that serine hydroxymethyltransferase (SHMT) plays a minimal role in altering metabolite concentrations and reaction velocities in 1-carbon metabolism, suggesting a specific, yet limited impact of SHMT activity in this pathway (Nijhout et al., 2009).
2. Biotechnological Applications of Extremophilic SHMTs
A study by Angelaccio (2013) highlights the importance of extremophilic SHMTs in biotechnological and industrial applications. The research underscores the enzyme's potential for use in organic synthesis due to its ability to withstand extreme conditions, revealing the versatile nature of SHMT in biotechnological processes (Angelaccio, 2013).
3. SHMT Inhibition in Cancer Therapy
García-Cañaveras et al. (2020) discussed the effectiveness of SHMT inhibition in the treatment of T-cell acute lymphoblastic leukemia (T-ALL). The study demonstrated that SHMT inhibitors, when combined with methotrexate, can effectively increase survival in T-ALL, suggesting a potential new therapeutic approach in cancer treatment (García-Cañaveras et al., 2020).
4. Screening of Antifolate Inhibitors of SHMT
Paiardini et al. (2015) explored the interaction of antifolate drugs with SHMT, aiming to develop new chemotherapeutic drugs. The study showed that certain antifolates effectively inhibit SHMT, providing insights into the mechanism of action and aiding in the design of novel cancer therapeutics (Paiardini et al., 2015).
5. Probing SHMT's Role in One-Carbon Metabolism
Nonaka et al. (2019) developed SHMT-responsive molecular probes to facilitate the investigation of the enzyme's role in diseases. Their research provided tools for high-throughput screening of SHMT inhibitors, highlighting the enzyme's potential as a biomarker and drug target (Nonaka et al., 2019).
Propriétés
IUPAC Name |
6-amino-4-cyclobutyl-4-(3,5-dichlorophenyl)-3-methyl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O/c1-9-15-17(24-23-9)25-16(22)14(8-21)18(15,10-3-2-4-10)11-5-12(19)7-13(20)6-11/h5-7,10H,2-4,22H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNNZCKKJSFKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3CCC3)C4=CC(=CC(=C4)Cl)Cl)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Shmt-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





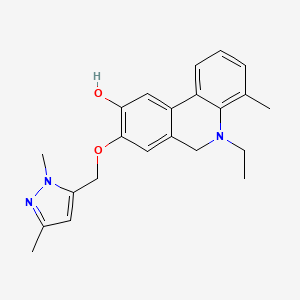
![N-[(2S,3R)-2-Methyl-4-oxooxetane-3-yl]carbamic acid 5-phenylpentyl ester](/img/structure/B8103445.png)

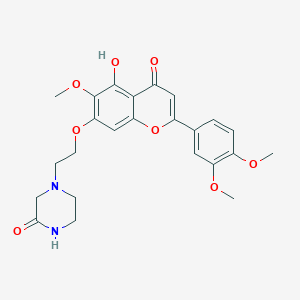
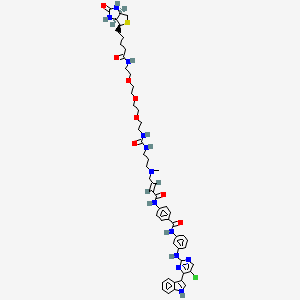
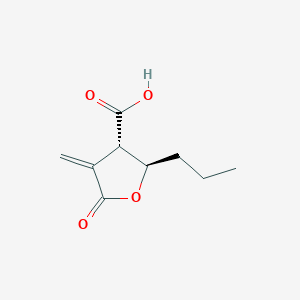
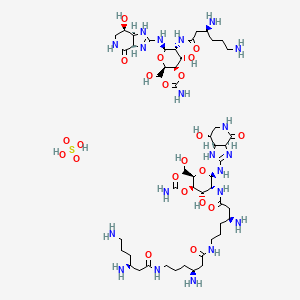
![(2S,4R)-1-((S)-2-(7-(4-(6-((6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B8103481.png)
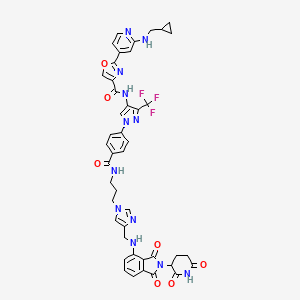


![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)